Ethylenebis(triphenylphosphine)platinum(0)

Description

BenchChem offers high-quality Ethylenebis(triphenylphosphine)platinum(0) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylenebis(triphenylphosphine)platinum(0) including the price, delivery time, and more detailed information at info@benchchem.com.

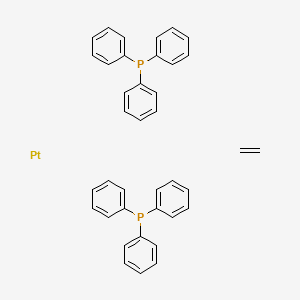

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethene;platinum;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.C2H4.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h2*1-15H;1-2H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUASTIKPBCXPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34P2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501338570 | |

| Record name | Ethylenebis(triphenylphosphine)platinum(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

747.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12120-15-9 | |

| Record name | Ethylenebis(triphenylphosphine)platinum(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenebis(triphenylphosphine)platinum(0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ethylenebis(triphenylphosphine)platinum(0)

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of Ethylenebis(triphenylphosphine)platinum(0), a key precursor and catalyst in organometallic chemistry. With the chemical formula [(C₆H₅)₃P]₂Pt(H₂C=CH₂), this Platinum(0) complex is a cornerstone for researchers in catalysis, materials science, and drug development. This document details two reliable synthetic methodologies, rooted in fundamental inorganic principles: the reductive phosphination of a Platinum(II) salt and the direct ligand displacement from a pre-existing Platinum(0) complex. We offer field-proven, step-by-step protocols for each method, explain the causality behind experimental choices, and provide a thorough guide to the analytical techniques required for structural verification and purity assessment, with a focus on multinuclear NMR spectroscopy and X-ray crystallography.

Introduction and Strategic Overview

Ethylenebis(triphenylphosphine)platinum(0) is a versatile 16-electron, square planar Platinum(0) complex. The platinum center is coordinated to two bulky triphenylphosphine ligands and one ethylene molecule. The ethylene ligand is bound in a η²-fashion and is relatively labile, making this complex an excellent starting material for the synthesis of other platinum compounds via ligand exchange reactions.[1] It serves as a potent catalyst for important organic transformations, including hydrosilylation, and is a valuable reagent for studying oxidative addition mechanisms.[2]

The synthesis of this complex can be approached from two mechanistically distinct perspectives, each offering advantages depending on the available starting materials and desired scale.

-

Strategy A: Reductive Phosphination. This is the most common and cost-effective method, starting from an inexpensive and stable Platinum(II) salt, typically potassium tetrachloroplatinate(II) (K₂PtCl₄). The core of this strategy is the in-situ reduction of Pt(II) to Pt(0) in the presence of the coordinating triphenylphosphine ligands. A mild reducing agent, such as ethanol or hydrazine, is employed. The subsequent introduction of ethylene gas leads to the formation of the desired product.

-

Strategy B: Ligand Displacement. This approach begins with a stable, pre-formed Platinum(0) complex, most commonly Tetrakis(triphenylphosphine)platinum(0) [Pt(PPh₃)₄]. In this case, the synthesis is a straightforward ligand substitution reaction where two of the four triphenylphosphine ligands are displaced by ethylene. This method is often cleaner and faster but relies on a more expensive and air-sensitive precursor.

Synthetic Methodologies: Protocols and Mechanistic Insights

Protocol 1: Reductive Phosphination from K₂PtCl₄

This method represents the most fundamental synthesis, building the complex from a basic platinum salt. The choice of a mild reducing agent is critical to prevent over-reduction to platinum metal. Ethanol serves as both the solvent and the reducing agent, being oxidized to acetaldehyde in the process.

Reaction Scheme:

K₂[PtCl₄] + 2PPh₃ + C₂H₅OH/C₂H₄ → [Pt(C₂H₄)(PPh₃)₂] + 2KCl + CH₃CHO + HCl + H₂O

Experimental Protocol:

-

Inert Atmosphere: All glassware must be oven-dried and the entire procedure conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line techniques.[3] Solvents should be deoxygenated prior to use.

-

Reaction Setup: In a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, suspend potassium tetrachloroplatinate(II) (K₂PtCl₄, 1.0 g, 2.41 mmol) and triphenylphosphine (PPh₃, 2.53 g, 9.64 mmol, 4 equivalents) in absolute ethanol (100 mL).

-

Reduction & Coordination: Heat the orange-red suspension to reflux with vigorous stirring. The color of the solution will gradually lighten to yellow as the Pt(II) is reduced and the intermediate platinum-phosphine complexes form. Maintain reflux for 2-3 hours.

-

Ethylene Introduction: Cool the solution to room temperature. Bubble ethylene gas gently through the stirred yellow solution for 30-45 minutes. A pale-yellow or off-white precipitate will begin to form. The choice to introduce ethylene after the initial reduction ensures that the primary coordination sphere is occupied by the phosphine ligands before the more labile ethylene is introduced.

-

Isolation: Stop the ethylene flow and cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by filtration under inert atmosphere. Wash the precipitate sequentially with cold absolute ethanol (3 x 20 mL), deionized water (2 x 20 mL) to remove any remaining KCl, and finally with cold diethyl ether (2 x 20 mL).

-

Drying: Dry the resulting fine, light-yellow to beige powder under high vacuum for several hours. The typical yield is 75-85%.

Protocol 2: Ligand Displacement from Pt(PPh₃)₄

This protocol is ideal for rapid, small-scale synthesis when high purity is paramount and the precursor is readily available. The driving force is the displacement of two PPh₃ ligands by ethylene.

Experimental Protocol:

-

Inert Atmosphere: This procedure is highly sensitive to air, as the precursor and product are both prone to oxidation. Strict adherence to inert atmosphere techniques is mandatory.

-

Reaction Setup: In a 100 mL Schlenk flask, dissolve Tetrakis(triphenylphosphine)platinum(0) (Pt(PPh₃)₄, 1.0 g, 0.80 mmol) in deoxygenated toluene or benzene (50 mL) at room temperature. This should result in a clear, yellow solution.

-

Ligand Exchange: Bubble ethylene gas gently through the stirred solution for 20-30 minutes. The color of the solution will lighten, and a crystalline white or off-white solid will precipitate.

-

Isolation and Purification: Cease the ethylene flow and reduce the solvent volume under vacuum to approximately 10-15 mL to encourage further precipitation. Add deoxygenated n-hexane (30 mL) to complete the precipitation.

-

Final Steps: Collect the solid by filtration, wash with n-hexane (3 x 15 mL), and dry under high vacuum. The yield is typically quantitative.

Characterization and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of Ethylenebis(triphenylphosphine)platinum(0).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for characterizing this complex in solution. Due to the C₂ symmetry of the molecule, the two phosphine ligands are chemically equivalent.

-

³¹P{¹H} NMR: This is the most diagnostic technique. The spectrum should show a single sharp resonance, indicating the equivalence of the two phosphorus atoms.[4] This signal will be flanked by "satellites" due to coupling with the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance). The large magnitude of the one-bond coupling constant is characteristic of phosphines directly bound to platinum.[5]

-

¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (δ ≈ 7.2-7.8 ppm) corresponding to the phenyl protons of the triphenylphosphine ligands. The coordinated ethylene protons will appear as a broad singlet, often with platinum satellites, at a significantly upfield chemical shift (δ ≈ 2.0-2.5 ppm) compared to free ethylene (δ = 5.25 ppm). This upfield shift is a hallmark of olefin coordination to an electron-rich metal center.

-

¹⁹⁵Pt NMR: While less common due to the low receptivity of the nucleus, ¹⁹⁵Pt NMR provides direct information about the platinum's chemical environment. The spectrum will show a triplet due to coupling with the two equivalent phosphorus nuclei.

| NMR Data Summary | |

| Nucleus | Expected Chemical Shift (δ) & Coupling (J) |

| ³¹P{¹H} | ~24 ppm (singlet with ¹⁹⁵Pt satellites)[6] |

| ¹J(¹⁹⁵Pt-¹³P) | ~3500-3600 Hz[6] |

| ¹H | ~7.2-7.8 ppm (multiplet, 30H, PPh₃), ~2.2 ppm (broad singlet with ¹⁹⁵Pt satellites, 4H, C₂H₄) |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure. The complex crystallizes in the monoclinic system, space group P2₁/a.[7] The geometry around the platinum atom is essentially square planar, with the two phosphorus atoms and the midpoint of the ethylene C=C bond occupying three coordination sites.

| Key Crystallographic Parameters | |

| Parameter | Value |

| Crystal System | Monoclinic[7] |

| Space Group | P2₁/a[7] |

| Pt-P bond lengths | ~2.28 - 2.30 Å[6] |

| Pt-C (ethylene) bond lengths | ~2.08 - 2.09 Å[6] |

| C=C (ethylene) bond length | ~1.43 Å[7] |

The elongation of the ethylene C=C bond from its value in the free molecule (1.34 Å) is a critical piece of evidence for the Dewar-Chatt-Duncanson model of olefin binding, indicating significant π-backbonding from the electron-rich Pt(0) center into the π* orbital of the ethylene ligand.

Physical Properties, Handling, and Safety

| Physical and Safety Data | |

| Property | Value |

| Appearance | Light yellow to beige powder/crystals |

| Molecular Formula | C₃₈H₃₄P₂Pt |

| Molecular Weight | 747.70 g/mol |

| Melting Point | 129-132 °C (with decomposition) |

| Solubility | Soluble in benzene, toluene; sparingly soluble in ethers; insoluble in alcohols, water. |

| Stability | Air and moisture sensitive. Decomposes upon exposure to air, turning brown. Should be stored under an inert atmosphere at low temperature. |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| GHS Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 |

Handling: Due to its sensitivity, Ethylenebis(triphenylphosphine)platinum(0) must be handled and stored exclusively under an inert atmosphere (glovebox or Schlenk line). Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Visualized Workflows and Structures

Synthesis Scheme

Caption: Reaction scheme for the reductive phosphination synthesis.

Experimental Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) with Strong Proton Acids | Whitesides Research Group [gmwgroup.harvard.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis of Ethylenebis(triphenylphosphine)platinum(0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive structural analysis of ethylenebis(triphenylphosphine)platinum(0), often abbreviated as Pt(PPh₃)₂(C₂H₄). As a cornerstone Pt(0) olefin complex, its structural elucidation is paramount for understanding its reactivity and catalytic prowess. This document offers an in-depth exploration of its synthesis, molecular architecture, and spectroscopic characterization. We delve into the causality behind experimental choices in X-ray crystallography, ³¹P Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, presenting field-proven insights and detailed, self-validating protocols. This guide is intended to be a vital resource for researchers leveraging platinum-group metal complexes in catalysis and drug development.

Introduction: The Significance of Pt(PPh₃)₂(C₂H₄)

Ethylenebis(triphenylphosphine)platinum(0) is a versatile organometallic compound that serves as a crucial precursor and catalyst in a myriad of organic transformations. Its utility stems from the labile nature of the ethylene ligand, which is readily displaced by other coordinating species, and the ability of the platinum(0) center to undergo oxidative addition reactions.[1] A thorough understanding of its three-dimensional structure is therefore not merely academic; it directly informs the rational design of catalysts and the prediction of reaction pathways. This guide will systematically dissect the structural facets of this pivotal complex.

Synthesis and Handling: Foundational Knowledge

The reliable synthesis and proper handling of Pt(PPh₃)₂(C₂H₄) are prerequisites for any meaningful structural or reactivity studies.

Synthetic Protocol

The synthesis of ethylenebis(triphenylphosphine)platinum(0) is typically achieved through the reduction of a platinum(II) precursor in the presence of triphenylphosphine and ethylene. A common and effective method involves the reduction of potassium tetrachloroplatinate(II) (K₂PtCl₄).

Experimental Protocol: Synthesis of Pt(PPh₃)₂(C₂H₄)

-

Preparation of the Platinum Precursor Solution: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in a minimal amount of deoxygenated water.

-

Ligand Addition: In a separate Schlenk flask, dissolve triphenylphosphine (PPh₃) in warm, deoxygenated ethanol.

-

Reduction and Ethylene Purge: Add the ethanolic PPh₃ solution to the aqueous K₂PtCl₄ solution with vigorous stirring. A yellow precipitate of dichlorobis(triphenylphosphine)platinum(II) ([PtCl₂(PPh₃)₂]) will form. To this suspension, add a solution of a reducing agent, such as hydrazine hydrate or sodium borohydride, dropwise.

-

Ethylene Introduction: While maintaining vigorous stirring, bubble ethylene gas through the reaction mixture. The yellow suspension will gradually turn into a white or off-white precipitate of the desired product.

-

Isolation and Purification: Collect the precipitate by filtration under an inert atmosphere. Wash the solid with deoxygenated water, followed by cold, deoxygenated ethanol, and finally with diethyl ether.

-

Drying and Storage: Dry the product under vacuum. Store the resulting white, crystalline solid under an inert atmosphere at a low temperature to prevent decomposition.

Causality in Experimental Choices:

-

Inert Atmosphere: The platinum(0) center in the final product is susceptible to oxidation by atmospheric oxygen. Performing the synthesis under an inert atmosphere is crucial to prevent the formation of platinum oxides and other side products.

-

Deoxygenated Solvents: Similarly, dissolved oxygen in the solvents can lead to unwanted oxidation. Deoxygenating the solvents by purging with an inert gas or by freeze-pump-thaw cycles is essential for obtaining a pure product.

-

Stepwise Addition of Reagents: The controlled, stepwise addition of the reducing agent and the subsequent introduction of ethylene gas allow for the sequential formation of the Pt(II)-phosphine complex followed by reduction and coordination of the ethylene ligand, maximizing the yield of the target compound.

Stability and Handling

Ethylenebis(triphenylphosphine)platinum(0) is a moderately air-sensitive solid and should be handled using standard Schlenk line or glovebox techniques.[2] It has a reported melting point of 129-132 °C with decomposition. For long-term storage, it is advisable to keep the compound in a sealed container under an inert atmosphere in a refrigerator or freezer.

Molecular Structure: An X-ray Crystallographic Perspective

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and allowing for the detailed analysis of bond lengths and angles.

The crystal structure of Pt(PPh₃)₂(C₂H₄) reveals a nearly trigonal planar geometry around the platinum atom.[3][4] The platinum center is coordinated to the two phosphorus atoms of the triphenylphosphine ligands and the two carbon atoms of the ethylene ligand.

Diagram: Molecular Structure of Pt(PPh₃)₂(C₂H₄)

Caption: A simplified representation of the core structure of Ethylenebis(triphenylphosphine)platinum(0).

Table 1: Key Crystallographic Data for Pt(PPh₃)₂(C₂H₄)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3][4] |

| Space Group | P2₁/a | [3][4] |

| a (Å) | 16.46(3) | [3] |

| b (Å) | 10.85(2) | [3] |

| c (Å) | 17.85(3) | [3] |

| β (°) | 100.5(1) | [3] |

| Z | 4 | [3][4] |

Table 2: Selected Bond Lengths and Angles

| Bond | Distance (Å) | Angle | Angle (°) | Reference |

| Pt-P(1) | 2.269(2) | P(1)-Pt-P(2) | 101.59(7) | [3] |

| Pt-P(2) | 2.271(2) | P(1)-Pt-C(1) | 115.7(3) | [3] |

| Pt-C(1) | 2.111(8) | P(2)-Pt-C(2) | 116.0(3) | [3] |

| Pt-C(2) | 2.113(8) | C(1)-Pt-C(2) | 38.8(3) | [3] |

| C(1)-C(2) | 1.434(13) | [3] |

Expert Insights into the Crystallographic Data:

-

Pt-P Bond Lengths: The Pt-P bond lengths are typical for platinum(0)-phosphine complexes and are indicative of strong σ-donation from the phosphorus atoms to the platinum center.

-

Pt-C and C-C Bond Lengths: The Pt-C bond distances and the elongated C-C bond length of the ethylene ligand (compared to free ethylene, ~1.34 Å) are characteristic of the Dewar-Chatt-Duncanson model of olefin coordination. This model posits a synergistic bonding mechanism involving σ-donation from the ethylene π-orbital to an empty d-orbital on the platinum and π-back-donation from a filled platinum d-orbital to the ethylene π*-antibonding orbital. This back-donation weakens and lengthens the C-C bond.

-

Coordination Geometry: The P-Pt-P angle is significantly larger than the idealized 120° of a perfect trigonal planar geometry, a consequence of the steric bulk of the triphenylphosphine ligands.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal of Pt(PPh₃)₂(C₂H₄). Mount the crystal on a goniometer head using a suitable cryoprotectant (e.g., paratone-N oil) to prevent crystal degradation during data collection at low temperatures.

-

Data Collection: Mount the goniometer head on the diffractometer. Cool the crystal to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and improve data quality. Center the crystal in the X-ray beam. Collect a series of diffraction images by rotating the crystal through a range of angles.

-

Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl). Apply corrections for Lorentz and polarization effects, and for absorption if necessary.

-

Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and obtain an initial structural model. Refine the atomic positions and thermal parameters against the experimental data using least-squares methods.

-

Validation: Assess the quality of the final structural model using metrics such as R-factors, goodness-of-fit, and residual electron density maps.

Diagram: X-ray Crystallography Workflow

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Spectroscopic Characterization: Probing the Electronic Environment

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques offer valuable insights into the electronic environment and dynamic behavior of the molecule in solution.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is an exceptionally powerful tool for characterizing phosphine-containing complexes. The chemical shift (δ) and coupling constants (J) are highly sensitive to the coordination environment of the phosphorus atoms.

For Pt(PPh₃)₂(C₂H₄), the ³¹P{¹H} NMR spectrum typically shows a single resonance, indicating that the two triphenylphosphine ligands are chemically equivalent in solution on the NMR timescale. This resonance is flanked by satellite peaks due to coupling with the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance).

Table 3: Typical ³¹P NMR Data for Pt(PPh₃)₂(C₂H₄)

| Parameter | Value | Reference |

| δ (ppm) | ~24.34 | [5] |

| ¹J(¹⁹⁵Pt-¹³P) (Hz) | ~3561 | [5] |

Interpreting the ³¹P NMR Data:

-

Chemical Shift (δ): The chemical shift is influenced by the electron density at the phosphorus nucleus. Coordination to the electron-rich platinum(0) center results in a characteristic upfield or downfield shift compared to free triphenylphosphine (δ ≈ -5 ppm).

-

¹J(¹⁹⁵Pt-¹³P) Coupling Constant: The magnitude of the one-bond coupling constant is a direct measure of the s-character of the Pt-P bond. A large ¹J(¹⁹⁵Pt-¹³P) value, as observed for this complex, is indicative of a strong Pt-P bond.

Experimental Protocol: ³¹P{¹H} NMR Spectroscopy

-

Sample Preparation: In a glovebox or under an inert atmosphere, dissolve a small amount (5-10 mg) of Pt(PPh₃)₂(C₂H₄) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and match the probe for the ³¹P frequency.

-

Data Acquisition: Acquire the ³¹P spectrum with proton decoupling. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and reference it to an external standard (e.g., 85% H₃PO₄ at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying the presence of specific functional groups and for studying the nature of the metal-ligand bonding.

In the IR spectrum of Pt(PPh₃)₂(C₂H₄), the characteristic vibrations of the triphenylphosphine ligands and the coordinated ethylene are observed.

Table 4: Key IR Vibrational Frequencies for Pt(PPh₃)₂(C₂H₄)

| Vibrational Mode | Frequency (cm⁻¹) | Significance |

| P-Ph stretch | ~1090-1100 | Characteristic of triphenylphosphine |

| C-H out-of-plane bend (ethylene) | ~700-800 | Indicates coordinated ethylene |

| C=C stretch (ethylene) | ~1410-1430 | Weakened and shifted to lower frequency compared to free ethylene (~1623 cm⁻¹), consistent with π-back-donation. |

Insights from IR Spectroscopy:

-

Triphenylphosphine Bands: The numerous bands associated with the phenyl groups of the triphenylphosphine ligands can be complex, but their presence confirms the coordination of these ligands.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid Pt(PPh₃)₂(C₂H₄) sample directly onto the ATR crystal.

-

Background Spectrum: Collect a background spectrum of the empty ATR crystal.

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum. Identify the characteristic vibrational bands.

Reactivity and Catalytic Applications: The Structural Basis

The structural features of Pt(PPh₃)₂(C₂H₄) are directly responsible for its rich reactivity and broad utility in catalysis.

-

Ligand Substitution: The labile ethylene ligand is readily displaced by a wide range of other ligands, including alkynes, allenes, and other olefins, making it a valuable starting material for the synthesis of other platinum(0) complexes.[7]

-

Oxidative Addition: The electron-rich platinum(0) center is nucleophilic and readily undergoes oxidative addition with a variety of electrophiles, such as organic halides and strong proton acids.[1] This reactivity is central to its role in many catalytic cycles.

-

Catalysis: Pt(PPh₃)₂(C₂H₄) and its derivatives are effective catalysts for a range of reactions, including hydrosilylation, hydroformylation, and C-C bond-forming cross-coupling reactions. The ability of the platinum center to cycle between the 0 and +2 oxidation states is a key feature of these catalytic processes.

Diagram: Catalytic Cycle Involving a Pt(0) Complex

Sources

- 1. Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) with Strong Proton Acids | Whitesides Research Group [gmwgroup.harvard.edu]

- 2. guidechem.com [guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ethylenebis(triphenylphosphine)platinum as a probe for niobium-mediated diphosphorus chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural characterization of surface immobilized platinum hydrides by sensitivity-enhanced 195 Pt solid state NMR spectroscopy and DFT calculations ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06450J [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Properties of Ethylenebis(triphenylphosphine)platinum(0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Ethylenebis(triphenylphosphine)platinum(0), with the chemical formula [(C₆H₅)₃P]₂Pt(H₂C=CH₂), is a cornerstone organometallic complex in the field of inorganic chemistry and catalysis.[1][2][3] Its significance stems from the unique interplay between the platinum(0) center, the bulky triphenylphosphine ligands, and the labile ethylene ligand. This guide provides a comprehensive exploration of its chemical properties, moving beyond a simple recitation of facts to delve into the causal relationships that govern its synthesis, structure, and reactivity. The insights provided herein are intended to empower researchers to leverage the full potential of this versatile platinum complex in their synthetic and catalytic endeavors.

Synthesis and Structural Elucidation: A Foundation of Stability and Reactivity

The preparation and characterization of Ethylenebis(triphenylphosphine)platinum(0) are fundamental to understanding its subsequent chemical behavior. The most common synthetic routes involve the reduction of a platinum(II) precursor in the presence of triphenylphosphine and ethylene. A typical laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of Ethylenebis(triphenylphosphine)platinum(0)

Objective: To synthesize Ethylenebis(triphenylphosphine)platinum(0) from a platinum(II) salt.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Triphenylphosphine (PPh₃)

-

Ethanol (absolute)

-

Hydrazine hydrate or sodium borohydride (reducing agent)

-

Ethylene gas

-

Argon or Nitrogen gas (for inert atmosphere)

-

Schlenk line and glassware

Procedure:

-

Under an inert atmosphere of argon or nitrogen, dissolve potassium tetrachloroplatinate(II) in ethanol.

-

Add a stoichiometric excess of triphenylphosphine to the solution. This will initially form the platinum(II) complex, cis-dichlorobis(triphenylphosphine)platinum(II).

-

Introduce a reducing agent, such as hydrazine hydrate or sodium borohydride, to the reaction mixture to reduce the platinum(II) center to platinum(0).

-

Bubble ethylene gas through the solution. The ethylene will displace other ligands and coordinate to the platinum(0) center.

-

The product, Ethylenebis(triphenylphosphine)platinum(0), will precipitate from the solution as a light yellow to beige powder.[4]

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Causality in Synthesis: The choice of a platinum(II) precursor is crucial as it is readily available and easily reduced. The excess triphenylphosphine serves a dual purpose: it acts as a ligand to stabilize the platinum center and helps to drive the reaction towards the desired product. The ethylene atmosphere is essential for the final coordination step.

Molecular Structure and Bonding

The molecular structure of Ethylenebis(triphenylphosphine)platinum(0) has been extensively studied, primarily through X-ray crystallography.[5][6] The complex adopts a trigonal planar geometry around the central platinum atom.

Diagram 1: Molecular Structure of Ethylenebis(triphenylphosphine)platinum(0)

A representation of the coordination around the platinum center.

The bonding in this complex is best described by the Dewar-Chatt-Duncanson model.[6] There is a synergistic interaction involving:

-

σ-donation: The filled π-orbital of the ethylene molecule donates electron density to a vacant d-orbital on the platinum atom.

-

π-backbonding: A filled d-orbital on the platinum atom donates electron density back into the empty π* antibonding orbital of the ethylene molecule.

This backbonding is significant and results in a lengthening of the C-C bond in the coordinated ethylene molecule compared to free ethylene, indicating a degree of "metallacyclopropane" character.[5][6] The strength of this interaction is influenced by the electron-donating ability of the phosphine ligands.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing Ethylenebis(triphenylphosphine)platinum(0).

| Nucleus | Chemical Shift (δ) | Coupling Constants | Interpretation |

| ³¹P | ~24.34 ppm | ¹J(¹⁹⁵Pt-¹³P) ≈ 3561 Hz | The singlet with platinum satellites indicates that the two triphenylphosphine ligands are chemically equivalent.[5] The large coupling constant is characteristic of a direct Pt-P bond. |

| ¹⁹⁵Pt | Varies | ¹J(¹⁹⁵Pt-¹³P) ≈ 3561 Hz | The ¹⁹⁵Pt NMR spectrum provides direct information about the platinum's chemical environment. |

| ¹H & ¹³C | Complex multiplets | - | The signals for the phenyl groups of the phosphine ligands and the ethylene protons and carbons are present. |

Table 1: Key NMR Spectroscopic Data for Ethylenebis(triphenylphosphine)platinum(0)

Reactivity: A Gateway to Diverse Platinum Chemistry

The chemical reactivity of Ethylenebis(triphenylphosphine)platinum(0) is dominated by two primary pathways: ligand substitution and oxidative addition. The lability of the ethylene ligand makes it an excellent starting material for the synthesis of other platinum(0) complexes.

Ligand Substitution Reactions

The ethylene ligand can be readily displaced by other ligands, particularly those with stronger π-accepting capabilities or greater steric bulk. This makes it a versatile precursor for a wide range of Pt(PPh₃)₂L complexes.[7]

General Reaction: [(C₆H₅)₃P]₂Pt(H₂C=CH₂) + L → [(C₆H₅)₃P]₂Pt(L) + H₂C=CH₂

Where L can be:

Diagram 2: Ligand Substitution Workflow

Displacement of the ethylene ligand by a new ligand (L).

The ease of substitution is a direct consequence of the relatively weak Pt-ethylene bond compared to the bonds formed with other incoming ligands.

Oxidative Addition Reactions

A hallmark of d¹⁰ platinum(0) complexes is their ability to undergo oxidative addition. In this process, a molecule A-B adds to the platinum center, which is formally oxidized from Pt(0) to Pt(II), and the coordination number increases.

General Reaction: [(C₆H₅)₃P]₂Pt(H₂C=CH₂) + A-B → cis-[Pt(A)(B)(PPh₃)₂] + H₂C=CH₂

This reaction is favorable for a wide variety of substrates, including:

-

Halogens (X₂): Forms dihalide complexes.

-

Alkyl and Aryl Halides (R-X): A key step in many cross-coupling reactions.[9]

-

Acids (H-X): Protonation of the platinum center can occur, as seen in reactions with strong acids like triflic acid, which can lead to the formation of ethane.[10][11][12]

-

Silicon-Hydrogen Bonds (Si-H): Important in hydrosilylation catalysis.[7]

The mechanism often involves the initial displacement of ethylene, followed by the oxidative addition to the resulting 14-electron intermediate, [Pt(PPh₃)₂].[13]

Reaction with Strong Acids

The reaction of Ethylenebis(triphenylphosphine)platinum(0) with strong proton acids like sulfuric acid or trifluoromethanesulfonic acid results in the formation of ethane.[10][11] This reaction highlights the ability of the platinum center to mediate the reduction of the coordinated ethylene. The reaction is complex and can proceed through different pathways depending on the reaction conditions.

Applications in Catalysis and Materials Science

The rich reactivity of Ethylenebis(triphenylphosphine)platinum(0) makes it a valuable precursor and catalyst in several areas.

-

Catalysis: It serves as a precursor for active catalysts in a variety of organic transformations, including hydrosilylation, cross-coupling reactions, and polymerization.[7][14] The ability to readily generate the catalytically active [Pt(PPh₃)₂] species is key to its utility.

-

Materials Science: The complex is used in the synthesis of novel materials. For instance, its reaction with fullerenes leads to the formation of platinum-fullerene adducts with interesting electronic properties.[8]

Thermal Stability and Decomposition

Ethylenebis(triphenylphosphine)platinum(0) has a reported melting point with decomposition in the range of 129-132 °C.[1][2] The thermal decomposition pathways of related bis(phosphine)platinum(II) alkyl complexes have been studied, and they often involve β-hydride elimination. While detailed studies on the specific thermal decomposition of the title compound are less common, it is expected that at elevated temperatures, the ethylene and triphenylphosphine ligands will dissociate, potentially leading to the formation of metallic platinum.

Conclusion

Ethylenebis(triphenylphosphine)platinum(0) is more than just a stable platinum(0) source. Its well-defined structure and predictable reactivity, centered around ligand substitution and oxidative addition, provide a versatile platform for fundamental organometallic research and the development of novel catalytic systems. A thorough understanding of the principles governing its chemical properties, as outlined in this guide, is essential for any researcher aiming to harness its full potential in the laboratory.

References

-

5. Not available.

-

10. Whitesides Research Group.

-

13. ResearchGate.

-

11. American Chemical Society.

-

1. Sigma-Aldrich.

-

6. ResearchGate.

-

15. ResearchGate.

-

12. ACS Publications.

-

8. ResearchGate.

-

7. Sigma-Aldrich.

-

14. Chem-Impex.

-

16. Not available.

-

. ACS Publications.

-

17. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).

-

18. ResearchGate.

-

9. Semantic Scholar.

-

19. Wikipedia.

-

2. Sigma-Aldrich.

-

20. ChemRxiv.

-

21. ResearchGate.

-

3. SCBT.

-

22. ChemRxiv.

-

23. The Royal Society of Chemistry.

-

24. Not available.

-

25. The Royal Society of Chemistry.

-

4. Guidechem.

-

26. Whitesides Research Group.

-

27. Not available.

-

28. Whitesides Research Group.

Sources

- 1. Ethylenebis(triphenylphosphine)platinum(0) 12120-15-9 [sigmaaldrich.com]

- 2. 乙烯双(三苯基磷)铂 | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 乙烯双(三苯基磷)铂 | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic Evidence for π-Complex Formation Prior to Oxidative Addition of Propargyl Halides to Triphenylphosphine−Platinum(0) Complexes | Semantic Scholar [semanticscholar.org]

- 10. Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) with Strong Proton Acids | Whitesides Research Group [gmwgroup.harvard.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Oxidative addition reactions of trans-halogenodicarbonyl(triphenylphosphine)rhodium complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Tetrakis(triphenylphosphine)platinum(0) - Wikipedia [en.wikipedia.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

- 23. rsc.org [rsc.org]

- 24. Ethylenebis(triphenylphosphine)platinum(0),12120-15-9 Supplier US [eforu-chemical.com]

- 25. rsc.org [rsc.org]

- 26. Mechanism of Thermal Decomposition of Di-n-butylbis(triphenyl-phosphine)platinum(II) | Whitesides Research Group [gmwgroup.harvard.edu]

- 27. researchgate.net [researchgate.net]

- 28. Thermal Decomposition of Di(Cycloalkyl)bis(triethylphosphine)platinum-(II) Complexes | Whitesides Research Group [gmwgroup.harvard.edu]

An In-Depth Technical Guide to Ethylenebis(triphenylphosphine)platinum(0)

CAS Number: 12120-15-9 | Molecular Formula: C₃₈H₃₄P₂Pt | Molecular Weight: 747.70 g/mol

Introduction and Significance

Ethylenebis(triphenylphosphine)platinum(0), with the formula [(C₆H₅)₃P]₂Pt(H₂C=CH₂), is a cornerstone Pt(0) complex in organometallic chemistry and catalysis.[1] As a coordinatively unsaturated 16-electron species, it serves as a valuable precursor for the synthesis of other platinum compounds and as a highly effective catalyst for a variety of organic transformations. Its significance lies in its ability to readily undergo oxidative addition and ligand displacement reactions, which are fundamental steps in many catalytic cycles.[2][3][4] This guide provides an in-depth analysis of its synthesis, structure, spectroscopic properties, and key applications, tailored for researchers in chemistry and drug development.

Molecular Structure and Bonding

The molecular geometry of Ethylenebis(triphenylphosphine)platinum(0) is approximately square planar around the central platinum atom. The two bulky triphenylphosphine ligands and the two carbon atoms of the ethylene ligand define the coordination plane.

The bonding in this complex is a classic example of the Dewar-Chatt-Duncanson model. It involves a synergistic interaction: a σ-donation from the filled π-orbital of the ethylene molecule to a vacant d-orbital of the platinum atom, and a π-back-donation from a filled d-orbital of the platinum atom to the empty π* antibonding orbital of the ethylene ligand. This back-donation is significant, resulting in a lengthening of the C-C bond of the coordinated ethylene compared to free ethylene, giving it some "metallacyclopropane" character.

Structural Parameters

A summary of key structural data obtained from X-ray crystallography is presented below.

| Parameter | Value |

| Pt-P distance | ~2.28-2.30 Å |

| Pt-C distance | ~2.08-2.09 Å |

| C-C distance (ethylene) | ~1.49 Å |

| Coordination Geometry | Square Planar |

Data sourced from crystallographic studies of related complexes.[5]

Synthesis and Handling

Ethylenebis(triphenylphosphine)platinum(0) is typically synthesized from a suitable Pt(0) precursor, most commonly Tetrakis(triphenylphosphine)platinum(0), through a ligand displacement reaction. The ethylene ligand readily displaces a triphenylphosphine ligand from the more sterically crowded tetrakis complex.

Synthesis Workflow

Caption: Workflow for the synthesis of Ethylenebis(triphenylphosphine)platinum(0).

Detailed Synthesis Protocol

Objective: To synthesize Ethylenebis(triphenylphosphine)platinum(0) from Tetrakis(triphenylphosphine)platinum(0).

Materials:

-

Tetrakis(triphenylphosphine)platinum(0) [Pt(PPh₃)₄]

-

Anhydrous, degassed benzene or toluene

-

Ethylene gas (C₂H₄)

-

Anhydrous ethanol or hexane (for washing)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrakis(triphenylphosphine)platinum(0) in a minimal amount of anhydrous, degassed benzene or toluene.

-

Bubble ethylene gas through the stirred solution at room temperature. The reaction progress can often be monitored by a color change.

-

Continue bubbling ethylene for a period sufficient to ensure complete reaction (typically 1-2 hours).

-

Reduce the volume of the solvent under vacuum, which will cause the product to precipitate.

-

Isolate the resulting solid by filtration under an inert atmosphere.

-

Wash the solid product with a small amount of cold, anhydrous ethanol or hexane to remove any unreacted starting material and triphenylphosphine byproduct.

-

Dry the light yellow to beige powder under high vacuum to yield pure Ethylenebis(triphenylphosphine)platinum(0).

Handling and Storage: The complex is air-sensitive and should be stored under an inert atmosphere in a refrigerator (+4°C).

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: The two triphenylphosphine ligands are chemically equivalent, resulting in a single resonance in the ³¹P{¹H} NMR spectrum. This signal appears as a singlet with satellite peaks due to coupling with the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance).

-

δ(³¹P): ~24.3 ppm

-

¹J(¹⁹⁵Pt-¹³P): ~3561 Hz[5]

-

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (δ ≈ 7.0-7.8 ppm) corresponding to the phenyl protons of the triphenylphosphine ligands. The protons of the coordinated ethylene ligand are shielded and appear at a higher field, typically as a broad singlet.

-

¹⁹⁵Pt NMR: This technique is highly sensitive to the coordination environment of the platinum center. While specific data is less commonly reported, the chemical shift would be indicative of a Pt(0) oxidation state.[6]

Infrared (IR) Spectroscopy

The C=C stretching frequency of the coordinated ethylene is a key diagnostic feature. Due to π-back-donation from the platinum to the ethylene π* orbital, the C-C bond order is reduced. Consequently, the ν(C=C) stretching vibration appears at a lower frequency (around 1410-1430 cm⁻¹) compared to free ethylene (1623 cm⁻¹).

Reactivity and Applications

The reactivity of Ethylenebis(triphenylphosphine)platinum(0) is dominated by two primary processes: ligand exchange and oxidative addition. These processes form the basis of its utility in catalysis.

Oxidative Addition

The Pt(0) center is electron-rich and readily undergoes oxidative addition with a variety of electrophilic substrates (e.g., alkyl halides, Si-H bonds), increasing its oxidation state to Pt(II).[3][7] This is a critical initiation step in many catalytic cycles.

Caption: General mechanism of oxidative addition to the Pt(0) complex.

Catalytic Hydrosilylation

One of the most significant applications of this complex is as a catalyst for the hydrosilylation of alkenes—the addition of a Si-H bond across a C=C double bond. This reaction is of immense industrial importance for the production of silicones and organosilanes. The catalytic cycle is generally described by the Chalk-Harrod mechanism.[8]

Chalk-Harrod Mechanism for Hydrosilylation:

-

Oxidative Addition: The silane (R₃SiH) adds to the Pt(0) center to form a Pt(II) hydrido silyl complex.

-

Olefin Coordination: The alkene coordinates to the platinum center, typically displacing a ligand.

-

Migratory Insertion: The alkene inserts into the Pt-H bond to form a Pt(II) alkyl silyl complex.

-

Reductive Elimination: The alkyl and silyl groups couple, eliminating the final product (R₃Si-Alkyl) and regenerating the active Pt(0) catalyst.

Caption: Simplified Chalk-Harrod catalytic cycle for hydrosilylation.

Field-Proven Protocol: Hydrosilylation of 1-Octene

Objective: To catalyze the hydrosilylation of 1-octene with triethoxysilane.

Materials:

-

Ethylenebis(triphenylphosphine)platinum(0)

-

1-Octene (freshly distilled)

-

Triethoxysilane (freshly distilled)

-

Anhydrous, degassed toluene (reaction solvent)

-

Schlenk flask, reflux condenser, and magnetic stirrer

Procedure:

-

To a Schlenk flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add Ethylenebis(triphenylphosphine)platinum(0) (e.g., 0.01-0.1 mol%).

-

Add anhydrous, degassed toluene via syringe.

-

Add 1-octene (1.0 equivalent) to the flask.

-

While stirring, add triethoxysilane (1.0-1.2 equivalents) dropwise to the reaction mixture. The reaction may be exothermic.

-

After the addition is complete, heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the progress by GC or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, triethoxy(octyl)silane, can be isolated by removing the solvent and catalyst residues, typically via vacuum distillation or filtration through a short plug of silica gel.

This protocol is a representative example based on established procedures for platinum-catalyzed hydrosilylation.[8]

Safety and Hazard Information

Ethylenebis(triphenylphosphine)platinum(0) is classified as a hazardous substance.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust. Use a dust mask (e.g., N95) if necessary.

-

Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

Ethylenebis(triphenylphosphine)platinum(0) is a versatile and reactive Pt(0) complex with significant applications in catalysis and synthetic chemistry. Its well-defined structure and predictable reactivity in oxidative addition and ligand exchange reactions make it an invaluable tool for researchers. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its safe and effective use in the laboratory.

References

- Polyhedron. (2014). 31P and 195Pt NMR spectra of [Pt(PPh3)2(μ-η2-C2H4−nXn)] (n = 0 … 4; X = CN, COOMe). Polyhedron, 2(7), 657–661.

-

Wikipedia. (n.d.). Tetrakis(triphenylphosphine)platinum(0). Retrieved from [Link]

- Foley, P., & Whitesides, G. M. (1980). Reactions of tetrakis(triphenylphosphine)platinum(0) and (ethylene)bis(triphenylphosphine)platinum(0) with strong proton acids. Inorganic Chemistry, 19(5), 1402-1404.

-

Semantic Scholar. (2000). Kinetic Evidence for π-Complex Formation Prior to Oxidative Addition of Propargyl Halides to Triphenylphosphine−Platinum(0) Complexes. Retrieved from [Link]

- Royal Society of Chemistry. (2019). Green Chemistry. Green Chemistry, 21, 129-140.

-

Whitesides Research Group, Harvard University. (n.d.). Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) with Strong Proton Acids. Retrieved from [Link]

-

Institute for Chemical Imaging of Living Systems. (2025). Kinetics and mechanism of halide exchange in reactions of CpRu(PPh3)2Cl with alkyl halides: evidence for radical pairs. Retrieved from [Link]

-

ResearchGate. (2025). Tris‐ and Tetrakis(Triphenyl‐Phosphine)Platinum (0). Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2005). Alkyl Electrophiles in Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrosilylation of 1-octene and cis-2-octene with Et3SiH and Ph2SiH2 using [Rh(SiSiBu)] as catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrosilylation of 1-Octene with Primary, Secondary, and Tertiary Silanes. Retrieved from [Link]

-

ChemRxiv. (n.d.). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Oxidative addition of alkyl halides to zero-valent palladium complexes. Mechanisms. Retrieved from [Link]

-

MDPI. (n.d.). Predicting Pt-195 NMR Chemical Shift and 1J(195Pt-31P) Coupling Constant for Pt(0) Complexes Using the NMR-DKH Basis Sets. Retrieved from [Link]

-

ResearchGate. (n.d.). ³¹P{¹H}NMR spectra of; (a) trans- and cis-[Pd(btt)2(PPh3)2]Cl2 prepared.... Retrieved from [Link]

-

IDEALS - University of Illinois. (2023). Tailored activation of new platinum hydrosilylation catalysts. Retrieved from [Link]

-

SpectraBase. (n.d.). CIS-[PT-CL2-(PPH3)2] - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Top: Hydrosilylation of 1-octyne 3 (0.5 M) with triethylsilane 2 (1.2.... Retrieved from [Link]

-

Alkali Scientific. (n.d.). Ethylenebis(triphenylphosphine)platinum(0). Retrieved from [Link]

Sources

- 1. Tetrakis(triphenylphosphine)platinum(0) - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetic Evidence for π-Complex Formation Prior to Oxidative Addition of Propargyl Halides to Triphenylphosphine−Platinum(0) Complexes | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) with Strong Proton Acids | Whitesides Research Group [gmwgroup.harvard.edu]

- 7. qualitas1998.net [qualitas1998.net]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethylenebis(triphenylphosphine)platinum(0)

This guide provides a comprehensive overview of Ethylenebis(triphenylphosphine)platinum(0), a versatile organometallic complex with significant applications in chemical synthesis and catalysis. We will delve into its synthesis, structure, reactivity, and catalytic utility, offering insights for both seasoned researchers and those new to the field.

Introduction: A Versatile Platinum(0) Complex

Ethylenebis(triphenylphosphine)platinum(0), with the chemical formula [(C₆H₅)₃P]₂Pt(H₂C=CH₂), is a key player in the realm of organometallic chemistry. As a nucleophilic metal species, it serves as a precursor for a wide array of platinum-containing compounds through ligand exchange with alkenes and alkynes.[1] Its significance extends to its role as a catalyst in crucial organic transformations, most notably hydrosilylation, and as a reagent for oxidative addition to activated carbon-halogen bonds.[1] The complex is a light yellow to beige powder with a melting point of 129-132 °C (with decomposition).

Synthesis and Handling

The synthesis of Ethylenebis(triphenylphosphine)platinum(0) is typically achieved through the reduction of a platinum(II) precursor in the presence of triphenylphosphine and ethylene. While specific laboratory preparations can vary, a common approach involves the reduction of a suitable platinum(II) salt.

Stability and Handling: Ethylenebis(triphenylphosphine)platinum(0) is sensitive to air and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store the compound in a refrigerator at approximately +4°C.

Structural and Spectroscopic Properties

Molecular Structure: The molecular structure of Ethylenebis(triphenylphosphine)platinum(0) features a central platinum atom in a zero oxidation state. The platinum center is coordinated to two triphenylphosphine ligands and one ethylene ligand. The geometry around the platinum atom is trigonal planar. The bonding between the platinum and the ethylene ligand is a classic example of the Dewar-Chatt-Duncanson model, involving a σ-donation from the ethylene π-orbital to a vacant d-orbital on the platinum and a π-back-donation from a filled platinum d-orbital to the ethylene π*-antibonding orbital. This back-donation weakens the carbon-carbon double bond in the ethylene ligand.

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for characterizing this complex. The phosphorus atoms of the triphenylphosphine ligands are chemically equivalent, resulting in a single resonance with satellite peaks due to coupling with the ¹⁹⁵Pt nucleus (a spin ½ nucleus with a natural abundance of 33.8%).

-

Infrared (IR) Spectroscopy: The C=C stretching frequency of the coordinated ethylene ligand in the IR spectrum is shifted to a lower wavenumber compared to free ethylene, providing further evidence for the π-back-donation from the platinum atom.

Reactivity: A Hub of Chemical Transformations

Ethylenebis(triphenylphosphine)platinum(0) exhibits a rich and diverse reactivity profile, making it a valuable starting material in organometallic synthesis. Its key reactions include ligand exchange, oxidative addition, and protonation.

Ligand Exchange: The ethylene ligand is labile and can be readily displaced by other ligands, such as alkynes and other olefins. This reactivity allows for the synthesis of a variety of (L)₂Pt(alkene) and (L)₂Pt(alkyne) complexes. For instance, it reacts with diphenylacetylene to form bis(triphenylphosphine)diphenylacetyleneplatinum(0).[3]

Oxidative Addition: As a Pt(0) complex, it readily undergoes oxidative addition reactions with a range of substrates, including organic halides, acyl halides, and even activated C-H bonds. In these reactions, the platinum center is oxidized from Pt(0) to Pt(II). For example, the reaction with methyl iodide would be expected to yield a Pt(II) methyl iodide complex. This type of reactivity is fundamental to many catalytic cycles.

Reaction with Strong Acids: The reaction of Ethylenebis(triphenylphosphine)platinum(0) with strong proton acids like sulfuric acid and trifluoromethanesulfonic acid leads to the formation of ethane.[4][5][6][7] This reaction proceeds via protonation of the platinum complex.

The following diagram illustrates the core reactivity pathways of Ethylenebis(triphenylphosphine)platinum(0).

Caption: Core reactivity of Ethylenebis(triphenylphosphine)platinum(0).

Applications in Catalysis: Driving Chemical Synthesis

The catalytic prowess of Ethylenebis(triphenylphosphine)platinum(0) is most prominently demonstrated in hydrosilylation reactions.[1][8] This process, involving the addition of a Si-H bond across an unsaturated bond (e.g., C=C or C≡C), is a cornerstone of organosilicon chemistry.

Hydrosilylation: Platinum complexes are highly effective catalysts for hydrosilylation, and Ethylenebis(triphenylphosphine)platinum(0) is no exception. The generally accepted mechanism for platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism. This mechanism involves:

-

Oxidative addition of the hydrosilane to the Pt(0) center.

-

Coordination of the alkene.

-

Insertion of the alkene into the Pt-H bond.

-

Reductive elimination of the alkylsilane product, regenerating the Pt(0) catalyst.

The table below summarizes the performance of platinum catalysts in representative hydrosilylation reactions. While specific data for Ethylenebis(triphenylphosphine)platinum(0) is not detailed in the provided search results, the general performance of Pt(0) catalysts is indicative of its potential efficacy.

| Substrate | Silane | Catalyst | Product(s) | Yield (%) | Regio/Stereoselectivity |

| 1-Decyne | Triethylsilane | Pt Catalyst 2A | Vinylsilane | Quantitative | β-(E) isomer favored |

| 1-Hexyne | Triethylsilane | Pt Catalyst 2A | Vinylsilane | High | β-(E) isomer favored |

| Phenylacetylene | Triethylsilane | Pt/TiO₂ | Vinylsilane | High | β/α up to 94:6 |

Data adapted from studies on various platinum catalysts, demonstrating typical performance in alkyne hydrosilylation.[9][10]

Experimental Protocols

Synthesis of Ethylenebis(triphenylphosphine)platinum(0)

This protocol is a generalized procedure based on common synthetic routes for similar Pt(0) complexes.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Triphenylphosphine (PPh₃)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

-

Ethylene gas

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Under an inert atmosphere, dissolve potassium tetrachloroplatinate(II) and an excess of triphenylphosphine (approximately 4-5 equivalents) in ethanol.

-

Heat the mixture to reflux to ensure the formation of dichlorobis(triphenylphosphine)platinum(II).

-

Cool the solution and add hydrazine hydrate dropwise as a reducing agent. The solution should change color, indicating the reduction of Pt(II) to Pt(0).

-

Bubble ethylene gas through the reaction mixture. The desired product will precipitate out of the solution.

-

Collect the precipitate by filtration under an inert atmosphere.

-

Wash the solid with ethanol and then a non-polar solvent like hexane to remove any unreacted triphenylphosphine.

-

Dry the product under vacuum.

Catalytic Hydrosilylation of an Alkyne

This protocol outlines a typical procedure for the hydrosilylation of an alkyne using a Pt(0) catalyst.

Materials:

-

Ethylenebis(triphenylphosphine)platinum(0)

-

Alkyne (e.g., 1-octyne)

-

Hydrosilane (e.g., triethylsilane)

-

Anhydrous toluene

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve a catalytic amount of Ethylenebis(triphenylphosphine)platinum(0) (e.g., 0.1-1 mol%) in anhydrous toluene.

-

Add the alkyne to the flask.

-

Slowly add the hydrosilane to the reaction mixture at room temperature. The reaction may be exothermic.

-

Stir the reaction mixture at the desired temperature (room temperature or elevated) and monitor the progress by TLC or GC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

References

- Crystal and molecular structure of tetracyanoethylenebis(triphenylphosphine)platinum(0). (n.d.).

- Ethylenebis(triphenylphosphine)platinum(0), 1 X 1 g (260916-1G) - Alkali Scientific. (n.d.).

- Foley, P., & Whitesides, G. M. (1980). Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) With Strong Proton Acids. Inorganic Chemistry, 19, 1402-1404.

- Yamamoto, K., Hayashi, T., & Kumada, M. (1971). Interaction of silanes with bis(triphenylphosphine)ethyleneplatinum(0); hydrosilylation of olefins with this complex. Journal of Organometallic Chemistry, 28(3), C37–C38.

- Foley, P., & Whitesides, G. M. (1980). Reactions of tetrakis(triphenylphosphine)platinum(0) and (ethylene)bis(triphenylphosphine)platinum(0) with strong proton acids. Inorganic Chemistry, 19(5), 1402–1404.

- Foley, P., & Whitesides, G. M. (1980). Reactions of tetrakis(triphenylphosphine)platinum(0) and (ethylene)bis(triphenylphosphine)platinum(0) with strong proton acids. Inorganic Chemistry, 19(5), 1402-1404.

- Cummins, C. C., Schrock, R. R., & Davis, W. M. (2007). Ethylenebis(triphenylphosphine)platinum as a Probe for Niobium-Mediated Diphosphorus Chemistry. Inorganic Chemistry, 46(18), 7387–7393.

- bis(triphenylphosphine) diphenylacetylene platinum(0) | Preparation, bonding and structure. (2022, January 16).

- Ethylenebis(triphenylphosphine)platinum(0) | C38H34P2Pt | CID 2734701 - PubChem. (n.d.).

- Ethylenebis(triphenylphosphine)platinum(0) 12120-15-9 - Sigma-Aldrich. (n.d.).

- ETHYLENEBIS(TRIPHENYLPHOSPHINE)PLATINUM(0) 12120-15-9 wiki - Guidechem. (n.d.).

- Reactions of Tetrakis(triphenylphosphine)platinum(O) and (Ethylene)bis( triphenylphosphine)platinum(O) with Strong soluble - datapdf.com. (n.d.).

- Ethylenebis(triphenylphosphine)platinum(0), 98% 1 g | Buy Online - Thermo Fisher Scientific. (n.d.).

- Ethylenebis(triphenylphosphine)platinum as a Probe for Niobium-Mediated Diphosphorus Chemistry | Request PDF - ResearchGate. (n.d.).

- Ethylenebis(triphenylphosphine)platinum(0) 12120-15-9 - Sigma-Aldrich. (n.d.).

- Short-Chained Platinum Complex Catalyzed Hydrosilylation under Thermomorphic Conditions: Heterogeneous Phase Separation at Ice Temperature. (2021). PubMed Central.

- Hydrosilylation of alkynes catalysed by platinum on titania. (n.d.). RUA.

- Ethylenebis(triphenylphosphine)platinum(0) | CAS 12120-15-9 | SCBT. (n.d.).

- Ethylenebis(triphenylphosphine)platinum(0) 12120-15-9 - Sigma-Aldrich. (n.d.).

Sources

- 1. alkalisci.com [alkalisci.com]

- 2. scilit.com [scilit.com]

- 3. youtube.com [youtube.com]

- 4. Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) with Strong Proton Acids | Whitesides Research Group [gmwgroup.harvard.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. datapdf.com [datapdf.com]

- 8. sci-hub.box [sci-hub.box]

- 9. Short-Chained Platinum Complex Catalyzed Hydrosilylation under Thermomorphic Conditions: Heterogeneous Phase Separation at Ice Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rua.ua.es [rua.ua.es]

discovery and history of Ethylenebis(triphenylphosphine)platinum(0)

An In-depth Technical Guide to the Discovery and History of Ethylenebis(triphenylphosphine)platinum(0)

A Foreword for the Modern Researcher

Ethylenebis(triphenylphosphine)platinum(0), with the chemical formula [(C₆H₅)₃P]₂Pt(H₂C=CH₂), stands as a cornerstone complex in the field of organometallic chemistry. Its discovery and the subsequent elucidation of its structure and bonding were not isolated events but rather pivotal moments built upon a century of scientific inquiry. This guide provides a comprehensive exploration of this compound, from its historical roots to its synthesis, structure, and reactivity. For researchers and professionals in drug development and materials science, understanding the journey of this molecule offers profound insights into the fundamental principles that govern the behavior of transition metal complexes, which are integral to modern catalysis and synthetic chemistry.

The Genesis: Zeise's Salt and the Dawn of Olefin Complexes

The story of Ethylenebis(triphenylphosphine)platinum(0) begins long before its own synthesis, with the serendipitous discovery of the first organometallic compound to feature a metal-olefin bond. In the 1820s, William Christopher Zeise, a Danish pharmacist and professor at the University of Copenhagen, was investigating the reaction of platinum(IV) chloride with boiling ethanol.[1][2][3] This work, published in 1830, led to the isolation of yellow, air-stable crystals he named "sal kalicoplatinicus inflammabilis." Through careful analysis, Zeise proposed that the compound contained an ethylene molecule.[1]

This assertion was met with considerable skepticism from the preeminent chemists of the era, most notably Justus von Liebig, who found it difficult to accept that a gaseous olefin could be incorporated into a stable salt.[1][2] The debate over the compound's true nature persisted for decades. It wasn't until 1868 that the chemist Birnbaum conclusively supported Zeise's findings by synthesizing the complex directly from ethylene and potassium tetrachloroplatinate, solidifying the existence of what is now universally known as Zeise's salt , K[PtCl₃(C₂H₄)]·H₂O.[1]

The discovery of Zeise's salt was a watershed moment. It challenged existing theories of chemical bonding and sparked immense curiosity, although its correct structure would remain a puzzle until the advent of X-ray crystallography in the 20th century.[2][4] This single molecule laid the foundational groundwork for the entire field of transition metal alkene chemistry and was instrumental in the development of the Dewar-Chatt-Duncanson model, which elegantly explains the nature of the metal-olefin bond.[2][3][4]

Synthesis and Isolation of Ethylenebis(triphenylphosphine)platinum(0)

Building on the principles established by the study of Zeise's salt, the synthesis of neutral, zerovalent platinum-olefin complexes became an area of intense research. Ethylenebis(triphenylphosphine)platinum(0) emerged as a particularly stable and useful example. A general and reliable synthetic route involves the reduction of a platinum(II) precursor in the presence of the necessary ligands: triphenylphosphine and ethylene.[5]

The most common laboratory preparations start with readily available platinum salts. The reduction of potassium tetrachloroplatinate (K₂PtCl₄) or the pre-formed cis-dichlorobis(triphenylphosphine)platinum(II) serves as the key step.[5]

Experimental Protocol: Synthesis from Potassium Tetrachloroplatinate

This protocol outlines a representative method for the synthesis of Ethylenebis(triphenylphosphine)platinum(0).

Objective: To synthesize [(C₆H₅)₃P]₂Pt(H₂C=CH₂) via the reduction of a Pt(II) salt in the presence of triphenylphosphine and ethylene.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Triphenylphosphine (PPh₃)

-

Ethanol (absolute)

-

Potassium hydroxide (KOH) or Hydrazine hydrate

-

Ethylene gas

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Platinum(II) Precursor Solution: In a Schlenk flask under an inert atmosphere, a solution of potassium tetrachloroplatinate(II) is prepared in absolute ethanol.

-

Ligand Addition: A stoichiometric amount of triphenylphosphine (typically slightly more than 2 equivalents) is added to the solution. This initially forms dichlorobis(triphenylphosphine)platinum(II).

-

Reduction: A reducing agent, such as ethanolic potassium hydroxide or hydrazine hydrate, is added to the mixture. This reduces the Pt(II) center to Pt(0). The causality here is the provision of electrons to the metal center, facilitating the formation of the low-valent complex.

-

Ethylene Introduction: Ethylene gas is bubbled through the solution. The ethylene coordinates to the electron-rich Pt(0) center, displacing solvent or other weakly bound ligands to form the desired product.

-

Isolation and Purification: The product, Ethylenebis(triphenylphosphine)platinum(0), is sparingly soluble in ethanol and precipitates from the reaction mixture as a light yellow or beige powder.[6] It can be collected by filtration, washed with ethanol to remove impurities, and dried under vacuum.

Molecular Structure and Bonding: A Modern Perspective

The geometry and bonding within Ethylenebis(triphenylphosphine)platinum(0) are best understood through a combination of X-ray crystallography and theoretical models. The complex adopts a trigonal planar coordination geometry around the central platinum atom.

Crystallographic Data

X-ray diffraction studies have provided precise measurements of the molecule's architecture.[7][8]

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the fundamental symmetry of the crystal lattice. |

| Space Group | P2₁/a | Defines the specific symmetry operations within the unit cell. |

| Pt-P Bond Length | ~2.27 Å | Typical length for a platinum-phosphine bond. |

| Pt-C Bond Length | ~2.11 Å | The distance between platinum and the ethylene carbons. |

| C=C Bond Length (ethylene) | 1.434(13) Å | Significantly elongated compared to free ethylene (~1.34 Å), indicating bond weakening upon coordination.[7][8] |

| P-Pt-P Angle | ~101° | Reflects the steric bulk of the triphenylphosphine ligands. |

The Dewar-Chatt-Duncanson Model

The observed elongation of the C=C bond is a direct consequence of the bonding mechanism, which was first comprehensively explained by the Dewar-Chatt-Duncanson model.[4] This model describes a synergistic process of electron donation and back-donation:

-

σ-Donation: The filled π-orbital of the ethylene molecule overlaps with a vacant hybrid orbital (e.g., dsp²) on the platinum(0) center, donating electron density from the ligand to the metal.

-

π-Back-donation: Simultaneously, a filled d-orbital on the electron-rich platinum(0) center overlaps with the empty π* (antibonding) orbital of the ethylene ligand. This back-donation of electron density from the metal to the ligand populates an orbital that is antibonding with respect to the C-C bond.

This back-donation is the critical factor responsible for weakening and lengthening the C=C bond. It also causes a rehybridization of the carbon atoms from sp² towards sp³, resulting in the hydrogen atoms bending slightly away from the metal center.

Reactivity and Synthetic Utility

The chemical behavior of Ethylenebis(triphenylphosphine)platinum(0) is dominated by the lability of its ethylene ligand. This characteristic makes it an excellent starting material for the synthesis of a wide array of other platinum(0) complexes.[5]

Ligand Displacement Reactions

The ethylene ligand can be readily displaced by other ligands that have a strong affinity for the Pt(0) center, particularly other π-acceptor ligands.

[(PPh₃)₂Pt(C₂H₄)] + L → [(PPh₃)₂Pt(L)] + C₂H₄ (where L = alkynes, other olefins, fullerenes, etc.)[5]

This reactivity is a cornerstone of its application in synthetic organometallic chemistry, providing access to complexes that are otherwise difficult to prepare.

Oxidative Addition

As a zerovalent, electron-rich complex, it readily undergoes oxidative addition reactions. Reagents such as alkyl halides (R-X), aryl halides (Ar-X), or even strong proton acids add across the metal center, increasing the oxidation state of platinum from 0 to +II.[5][9][10][11]

[(PPh₃)₂Pt(C₂H₄)] + R-X → cis-[Pt(R)(X)(PPh₃)₂] + C₂H₄

This reaction is fundamental to many catalytic cycles. For instance, the reaction with strong acids like triflic acid results in the protonation of the complex and subsequent formation of ethane.[11]

Applications in Catalysis and Mechanistic Studies

While platinum catalysts are generally less employed in large-scale industrial processes than their palladium analogues due to the higher stability of their intermediates, platinum complexes are vital in specific transformations like hydrosilylation.[5][12] Ethylenebis(triphenylphosphine)platinum(0) and its derivatives serve as effective precatalysts in such reactions.

Furthermore, its well-defined reactivity makes it an invaluable tool for mechanistic investigations. For example, it has been used as a trapping agent to intercept and characterize transient species in solution, such as molecules containing the highly reactive diphosphorus (P₂) unit.[13][14]

Conclusion

From its conceptual origins in the 19th-century discovery of Zeise's salt to its synthesis and structural characterization in the 20th century, Ethylenebis(triphenylphosphine)platinum(0) has played a significant role in advancing our understanding of organometallic chemistry. It serves as a textbook example of the Dewar-Chatt-Duncanson bonding model and remains a versatile and indispensable precursor for the synthesis of other platinum complexes. For scientists and researchers, the history of this compound is not merely an academic footnote; it is a testament to the intricate dance of electrons and orbitals that underpins modern catalysis and the rational design of new molecular entities.

References

- Zeise's salt - Wikipedia.

- Zeise's salt - chemeurope.com.

- Zeise's Salt -The Molecule that Transformed Chemistry - The Unchained Library.

- Zeise's salt - Grokipedia.

-

Foley, P., & Whitesides, G. M. (1980). Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) With Strong Proton Acids. Inorganic Chemistry, 19(5), 1402–1404. [Link]

-

Foley, P., & Whitesides, G. M. (1980). Reactions of tetrakis(triphenylphosphine)platinum(0) and (ethylene)bis(triphenylphosphine)platinum(0) with strong proton acids. Inorganic Chemistry, 19(5), 1402-1404. [Link]

-

Whitesides Research Group. (1980). Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) with Strong Proton Acids. [Link]

-

Cheng, P.-T., & Nyburg, S. C. (1977). The Crystal and Molecular Structure of bis(triphenylphosphine)-(ethylene)platinum, (PPh₃)₂PtC₂H₄. Canadian Journal of Chemistry, 55(9), 1571–1576. [Link]

-

ResearchGate. The Crystal and Molecular Structure of bis(triphenylphosphine)-(ethylene)platinum, (PPh₃)₂PtC₂H₄. [Link]

-

Organoplatinum chemistry - Wikipedia. [Link]

-

Fafard, C. M., et al. (2007). Ethylenebis(triphenylphosphine)platinum as a Probe for Niobium-Mediated Diphosphorus Chemistry. Inorganic Chemistry, 46(18), 7387–7393. [Link]

-

Fafard, C. M., et al. (2007). Ethylenebis(triphenylphosphine)platinum as a Probe for Niobium-Mediated Diphosphorus Chemistry. PubMed, 17672455. [Link]

-